molecular formula C19H21FN6O4S B2522659 N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺 CAS No. 1171658-64-2

N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺

货号 B2522659
CAS 编号: 1171658-64-2
分子量: 448.47
InChI 键: UVCIISYBUSWVBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide" is a complex molecule that appears to be related to several classes of compounds with significant biological activities. The structure suggests the presence of a 1,3,4-oxadiazole ring, a pyrazole moiety, and a piperidine ring, which are common in various pharmacologically active compounds. The fluorophenylsulfonyl group is indicative of potential interactions with biological targets, possibly through enzyme inhibition or receptor modulation .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic building blocks. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with N-mono-substituted hydrazines . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the target compounds . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structure of a designer drug with a highly substituted pyrazole skeleton was determined using NMR spectroscopy and MS, with the aid of predicted 13C NMR shifts . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would be essential for the analysis of the compound .

Chemical Reactions Analysis

Compounds containing the 1,3,4-oxadiazole ring are known to exhibit a range of biological activities and can undergo various chemical reactions. The oxadiazole ring can interact with biological targets, and its derivatives have been shown to possess antiproliferative properties, acting as tubulin inhibitors . The presence of the piperidine and pyrazole rings in the compound suggests potential for diverse chemical reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compound. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, which is important for understanding the compound's interactions at the molecular level . The physical properties such as solubility, melting point, and stability would be important for the development of the compound as a potential therapeutic agent.

科学研究应用

拮抗剂与受体的分子相互作用

一项关于结构相似的化合物N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺的研究证明了它与CB1大麻素受体的结合相互作用。通过使用AM1分子轨道方法进行构象分析,确定了四种不同的构象,影响着能量稳定性和与受体的相互作用。该研究开发了CB1受体配体的统一药效团模型,将该拮抗剂纳入模型中。比较分子场分析(CoMFA)构建了三维定量构效关系(QSAR)模型,表明拮抗剂的结合相互作用是由特定的结构部分主导的,类似于大麻素激动剂。这项研究提供了对结构类似物(包括N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺)如何与生物受体相互作用的见解(Shim等人,2002).

合成和生物活性

1,3,4-恶二唑衍生物的合成和评估

另一项研究集中于合成一系列新的5-取代的1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚。这些化合物的生物活性,包括酶抑制,进行了评估。合成涉及将各种有机酸转化为相应的酯、酰肼和5-取代的1,3,4-恶二唑-2-硫醇。通过使这些硫醇与1-(4-(溴甲基)苯磺酰基)哌啶反应制备最终化合物。这项研究突出了1,3,4-恶二唑衍生物在生物应用中的潜力,为N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺在类似生物环境中的研究指明了潜在的研究方向(Khalid等人,2016).

构效关系

吡唑衍生物作为大麻素受体拮抗剂

对吡唑衍生物的研究,包括对构效关系的研究,表明特定的结构特征对于针对大麻素受体的拮抗活性至关重要。确定的关键结构要求包括对位取代的苯环、甲酰胺基团和吡唑环上的二氯苯基取代基。这项工作提供了对结构修饰如何影响生物活性的基础性理解,这与N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺等化合物的设计和优化相关(Lan等人,1999).

抗癌特性

具有抗癌活性的新型甲酰胺和磺酰胺

一项关于一系列新型甲酰胺、磺酰胺、脲和硫脲的研究,这些甲酰胺、磺酰胺、脲和硫脲衍生自1,2,4-恶二唑-3-基甲基-哌嗪-1-基,并用吡唑并[1,5-a]嘧啶类似物取代,显示出针对特定细胞系的抗癌活性。这项研究表明结构复杂的分子在癌症治疗中的潜在治疗应用,并可能为进一步研究N-(5-(1,5-二甲基-1H-吡唑-3-基)-1,3,4-恶二唑-2-基)-1-((4-氟苯基)磺酰基)哌啶-3-甲酰胺的抗癌特性提供信息(Ajeesh Kumar等人,2016).

属性

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCIISYBUSWVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。